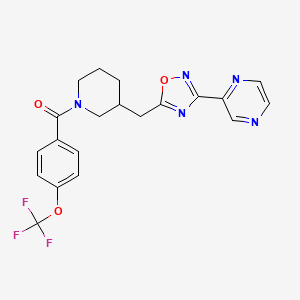

(3-((3-(Pirazin-2-il)-1,2,4-oxadiazol-5-il)metil)piperidin-1-il)(4-(trifluorometoxi)fenil)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C20H18F3N5O3 and its molecular weight is 433.391. The purity is usually 95%.

BenchChem offers high-quality (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound features a pyrazin-2-yl moiety linked to a 1,2,4-oxadiazole and a piperidine ring. The trifluoromethoxy group enhances its lipophilicity and biological activity. The molecular formula is C18H19F3N4O, and it has a molecular weight of approximately 372.37 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and pyrazine moieties exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions . The incorporation of the piperidine ring may enhance these effects by improving the compound's interaction with biological targets.

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. They have been observed to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific structure of this compound may allow it to target cancer-specific pathways effectively.

Neuroprotective Effects

Compounds similar to this one have also demonstrated neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. The ability of piperidine derivatives to cross the blood-brain barrier makes them promising candidates for further development .

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Oxadiazole Formation | Cyclization | Hydrazones, Amidoximes |

| Piperidine Formation | Reductive Amination | Aldehydes, Ammonia |

| Final Coupling | Coupling Reaction | Coupling agents (e.g., EDC) |

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives for their antimicrobial efficacy against resistant strains of bacteria. The results indicated that compounds similar to this one exhibited MIC values lower than standard antibiotics, suggesting a potential for development into new antimicrobial agents .

Case Study: Anticancer Research

In another study focusing on anticancer properties, researchers synthesized several analogs of oxadiazole derivatives and tested them against breast cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity compared to existing chemotherapeutics .

Actividad Biológica

The compound (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure of the compound includes several key functional groups:

- Pyrazin-2-yl moiety

- 1,2,4-Oxadiazol-5-yl group

- Piperidine ring

- Trifluoromethoxy phenyl group

This unique combination of features contributes to its biological activity, particularly in pharmacology.

Antimicrobial Properties

Recent studies have indicated that compounds containing oxadiazole and pyrazine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anti-Tubercular Activity

A related study on substituted pyrazinamide derivatives demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis. Compounds were synthesized and evaluated for their inhibitory concentrations (IC50), revealing some with IC50 values as low as 1.35 μM, indicating potent activity . While direct studies on the specific compound may be limited, its structural analogs suggest potential effectiveness against tuberculosis.

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of similar compounds on human cell lines. For example, certain derivatives were found to be non-toxic at concentrations that exhibited antimicrobial activity. This safety profile is crucial for further development as therapeutic agents .

The proposed mechanisms by which the compound exerts its biological effects include:

- Enzyme Inhibition : The oxadiazole moiety may interact with enzymes critical for microbial survival.

- Receptor Binding : The piperidine ring may facilitate binding to specific receptors involved in cellular signaling pathways.

- Membrane Disruption : The hydrophobic trifluoromethoxy group may interact with lipid membranes, leading to increased permeability and cell death.

Case Studies and Research Findings

Propiedades

IUPAC Name |

[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N5O3/c21-20(22,23)30-15-5-3-14(4-6-15)19(29)28-9-1-2-13(12-28)10-17-26-18(27-31-17)16-11-24-7-8-25-16/h3-8,11,13H,1-2,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIQAJYPMPKSHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.